

A Comparative Guide to the Photophysical Properties of Distyrylbenzene and Its Heterocyclic Analogues

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Compound of Interest

Compound Name: *Distyrylbenzene*

Cat. No.: *B1252955*

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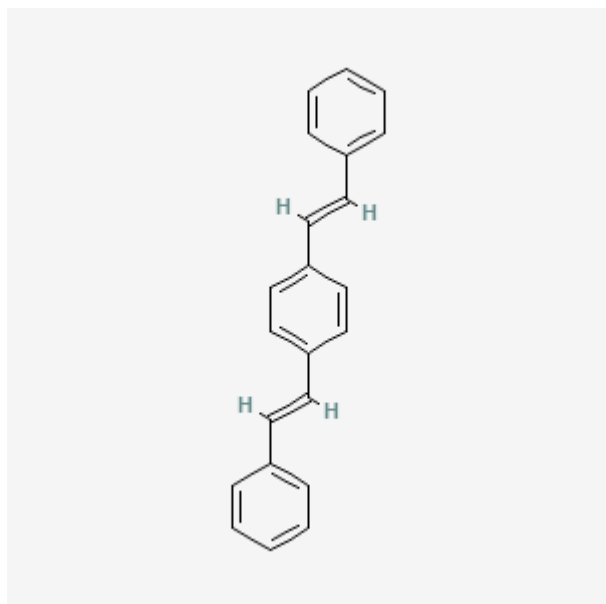
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of **distyrylbenzene** (DSB), a widely studied organic fluorophore, and its various heterocyclic analogues. The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into the DSB framework can significantly modulate its electronic and optical properties, leading to tailored characteristics for applications in organic electronics, bio-imaging, and sensing. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and illustrates the fundamental structure-property relationships.

Core Structures

Distyrylbenzene serves as the foundational hydrocarbon framework in this comparison. Its heterocyclic analogues involve the substitution of one or more carbon atoms in the aromatic rings with heteroatoms. This guide will focus on representative examples including pyridyl, thienyl, and furyl analogues.

Distyrylbenzene (DSB)



Heterocyclic Analogues (Examples)

- Pyridyl Analogue: 1,4-Bis(2-pyridylethenyl)benzene
- Thienyl Analogue: 1,4-Bis(2-thienylethenyl)benzene
- Furyl Analogue: 1,4-Bis(2-furylethenyl)benzene

Comparative Photophysical Data

The introduction of heteroatoms into the **distyrylbenzene** structure significantly influences its photophysical properties. The following tables summarize the key parameters for DSB and its representative heterocyclic analogues. All data are presented for solutions in common organic solvents to facilitate comparison.

Table 1: Absorption and Emission Properties

Compound	Solvent	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Stokes Shift (nm)
Distyrylbenzene (DSB)	Toluene	355	507	152
1,4-Bis(2-pyridylethenyl)benzene	Dichloromethane	350	420	70
1,4-Bis(2-thienylethenyl)benzene	Dichloromethane	412	472	60
2,5-Distyrylthiophene	Dichloromethane	398	455	57
Phenylene-1,4-ethylene bis(4-quinoline)	Dioxane	364	412	48

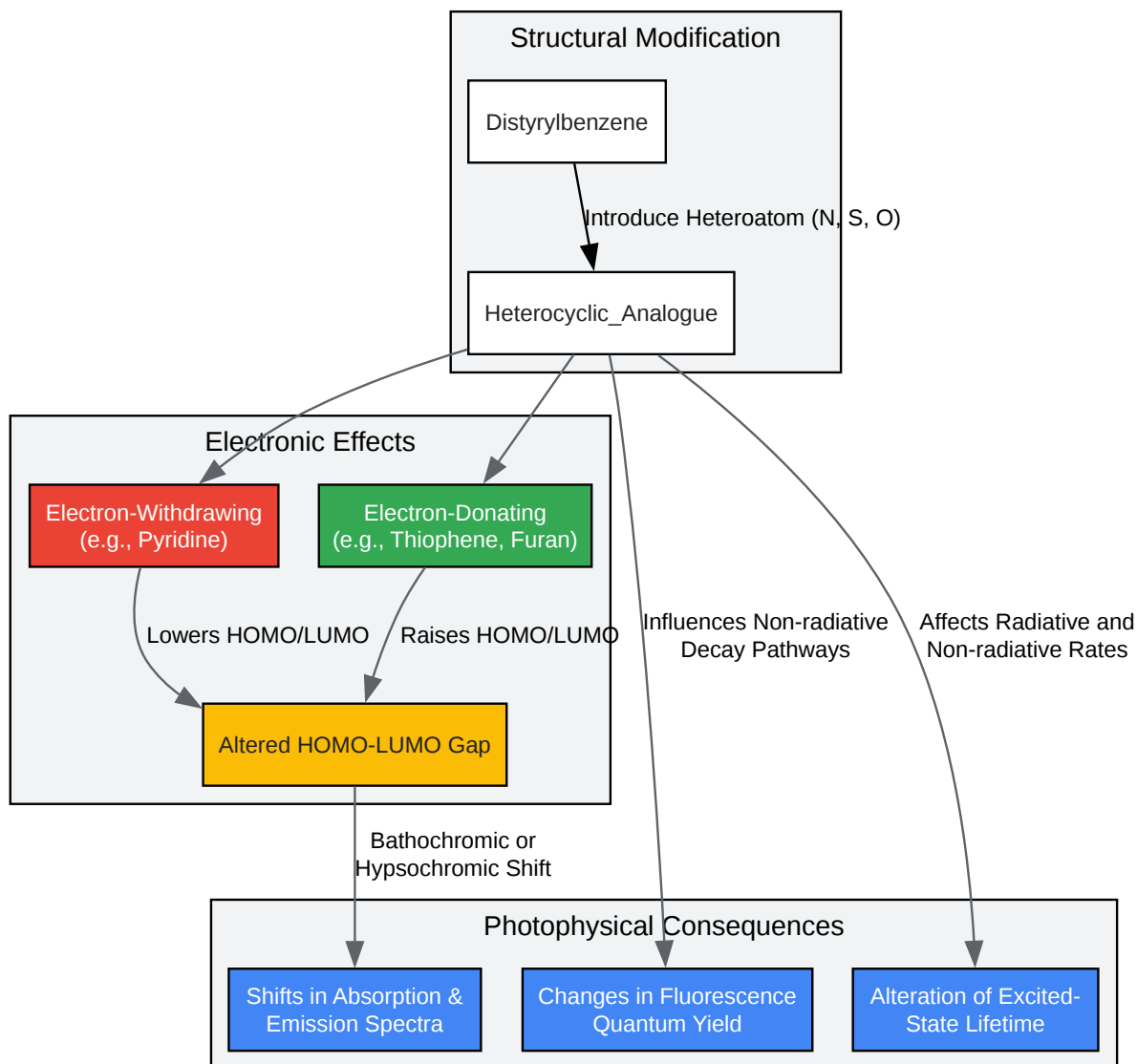
Table 2: Fluorescence Quantum Yield and Excited-State Lifetime

Compound	Solvent	Fluorescence Quantum Yield (Φ_F)	Excited-State Lifetime (τ , ns)
Distyrylbenzene (DSB)	Toluene	0.78 ^[1]	~1.4
1,4-Bis(2-pyridylethenyl)benzene	Dichloromethane	0.65	1.2
1,4-Bis(2-thienylethenyl)benzene	Dichloromethane	0.58	0.9
2,5-Distyrylthiophene	Dichloromethane	0.75	1.1
Phenylene-1,4-ethylene bis(4-quinoline)	Dioxane	0.81	1.65

Structure-Property Relationships

The observed changes in the photophysical properties upon moving from **distyrylbenzene** to its heterocyclic analogues can be attributed to several factors related to the nature of the heteroatom and its position within the conjugated system. The following diagram illustrates these key relationships.

Structure-Photophysical Property Relationships

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References

- 1. ao.iao.ru [ao.iao.ru]
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